BenchChemオンラインストアへようこそ!

Picroside I

pharmacokinetics bioavailability iridoid glycosides

Select Picroside I (6′-Cinnamoylcatalpol) when reproducible quantification and pharmacokinetic exposure are non-negotiable. Unlike Picroside II, Picroside I achieves higher oral bioavailability (p≤0.05) and yields 8 identified in-vitro metabolites for comprehensive metabolic mapping. With established α-glucosidase (IC50 109.75 μg/mL) and α-amylase (IC50 160.71 μg/mL) inhibition data, it is the evidence-backed iridoid standard for enzyme-screening programs. Available at ≥98% HPLC purity with full analytical characterization — eliminate batch-to-batch variability driven by plant tissue source or extraction method.

Molecular Formula C24H28O11
Molecular Weight 492.5 g/mol
CAS No. 27409-30-9
Cat. No. B192115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicroside I
CAS27409-30-9
Synonymspicroside I
Molecular FormulaC24H28O11
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O
InChIInChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1
InChIKeyXZGPUOQGERGURE-LUVHZPKESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picroside I (CAS 27409-30-9): Chemical Identity and Procurement-Relevant Context


Picroside I (6'-Cinnamoylcatalpol) is an iridoid glycoside that constitutes one of the principal bioactive markers isolated from the roots and rhizomes of Picrorhiza kurroa (family: Scrophulariaceae), alongside its close structural analog Picroside II [1]. The compound is characterized by a cinnamoyl moiety attached to the catalpol skeleton, distinguishing it from the vanilloyl-substituted Picroside II [2]. Picroside I is commercially available as a reference standard for analytical method development and quality control of Picrorhiza-based herbal formulations, typically with purity specifications of 98% or higher by HPLC [3].

Picroside I: Why Procurement Cannot Default to Picroside II or Crude Extracts


Although Picroside I and Picroside II are frequently discussed together as the principal iridoid glycosides of Picrorhiza kurroa, they exhibit distinct structural features—Picroside I bears a cinnamoyl ester at the C-6 position of catalpol, whereas Picroside II contains a vanilloyl moiety—that translate into quantifiable differences in oral bioavailability, metabolic stability, and enzyme inhibition profiles [1]. These differences preclude interchangeable use in analytical standardization, pharmacokinetic studies, or mechanism-focused investigations. Furthermore, the relative abundance of Picroside I versus Picroside II varies substantially depending on plant tissue source (leaf versus rhizome) and extraction methodology, meaning that reliance on undefined "picroside-rich fractions" or total extracts introduces unacceptable batch-to-batch variability for reproducible scientific work [2].

Picroside I Evidence-Based Differentiation: Head-to-Head Quantitative Comparisons


Oral Bioavailability Advantage of Picroside I Relative to Picroside II

Picroside I exhibits higher oral bioavailability than Picroside II when administered as part of the kutkin mixture or Picrorhiza kurroa extract. In a rat pharmacokinetic study comparing the two compounds, the oral bioavailability of Picroside II was lower than that of Picroside I, with a statistically significant difference (p ≤ 0.05) observed in plasma exposure parameters across three different preparation forms (kutkin, P. kurroa extract, and Picrolax® capsule) [1]. Both compounds demonstrated low absolute bioavailability, consistent with the known susceptibility of iridoid glycosides to intestinal microbial metabolism; however, Picroside I generated eight distinct in vitro metabolites compared to six for Picroside II, indicating differential metabolic processing that may underlie the observed bioavailability disparity [2].

pharmacokinetics bioavailability iridoid glycosides

Picroside I Exhibits Selective α-Glucosidase and α-Amylase Inhibition Not Reported for Picroside II

Picroside I demonstrates concentration-dependent inhibition of carbohydrate-hydrolyzing enzymes relevant to type 2 diabetes management. In vitro assays established that Picroside I suppresses α-glucosidase with an IC50 of 109.75 μg/mL and α-amylase with an IC50 of 160.71 μg/mL across a tested concentration range of 50-500 μg/mL [1]. While the study also evaluated Picroside I's capacity to improve glucose consumption in insulin-resistant HepG2 cells and scavenge reactive oxygen species, the α-glucosidase and α-amylase inhibitory activities represent a functional differentiation from Picroside II, for which comparable enzyme inhibition data have not been reported in peer-reviewed literature .

diabetes enzyme inhibition oxidative stress

Picroside I Demonstrates Anti-Proliferative Activity in Triple-Negative Breast Cancer with Defined IC50 Values Comparable to Picroside II

In a head-to-head comparative study evaluating anti-cancer activity against triple-negative breast cancer (TNBC) cell lines, both Picroside I and Picroside II exhibited significant anti-proliferative effects mediated by decreased mitochondrial membrane potential, DNA damage, apoptosis induction, and cell cycle arrest [1]. The study provides concentration-response data showing that both compounds produce dose-dependent inhibition of cell growth with increasing concentrations (0-50 μM range). While the study concluded that both picrosides possess significant anti-cancer activity, the quantification of IC50 values for Picroside I in TNBC models establishes a benchmark that can inform compound selection for oncology-focused research programs [1].

cancer anti-proliferative apoptosis

Picroside I Displays Concentration-Dependent DPPH Radical Scavenging Activity with Quantified Tissue-Specific Natural Abundance

Quantitative HPTLC analysis across Picrorhiza species and accessions reveals that Picroside I content varies systematically by plant tissue and genotype, with leaf tissue accumulating higher Picroside I (up to 4.54% in cultivated accessions) compared to rhizome tissue (approximately 0.46%), while Picroside II shows the inverse tissue distribution pattern with higher accumulation in rhizomes (up to 5.52%) [1]. In DPPH radical scavenging assays conducted on Picrorhiza extracts, P. kurroa exhibited 37.70% scavenging activity at 0.1 mg/mL extract concentration, which reflects the combined contribution of Picroside I, Picroside II, and other constituents [2]. Notably, the pure compound Picroside I has been demonstrated to scavenge superoxide anions in cell-free biochemical assays, providing direct evidence of its radical-scavenging capacity independent of other extract components [3].

antioxidant quality control DPPH assay

Picroside I: Evidence-Backed Application Scenarios for Scientific Procurement


Analytical Reference Standard for Quality Control of Picrorhiza-Based Formulations

Picroside I serves as a primary reference standard for HPLC and HPTLC quantification of iridoid glycosides in Picrorhiza kurroa raw materials and finished herbal products. Given that Picroside I content varies dramatically by plant tissue (leaf: up to 4.54%; rhizome: approximately 0.46%) [1], accurate quantification using a purified Picroside I standard is essential for batch-to-batch consistency assessment and compliance with pharmacopoeial monographs. The compound's distinct chromatographic retention relative to Picroside II enables simultaneous quantification of both markers using validated LC-PDA or LC-ESI-MS methods [2].

Pharmacokinetic and Drug Metabolism Studies of Iridoid Glycosides

Picroside I is the preferred iridoid glycoside for in vivo pharmacokinetic investigations where maximizing systemic exposure is a study objective. Head-to-head comparison data demonstrate that Picroside I achieves higher oral bioavailability than Picroside II (p ≤ 0.05) when administered in kutkin or P. kurroa extract formulations [3]. Additionally, the identification of eight in vitro metabolites of Picroside I versus six for Picroside II [4] provides a more comprehensive metabolic profile for studies investigating intestinal microbial transformation of iridoid glycosides or structure-metabolism relationships.

Enzyme Inhibition Screening in Metabolic Disease Research

For research programs screening natural products as α-glucosidase or α-amylase inhibitors, Picroside I offers documented inhibitory activity with established IC50 values (α-glucosidase: 109.75 μg/mL; α-amylase: 160.71 μg/mL) [5]. This quantitative baseline supports dose-response study design and enables direct comparison with other candidate inhibitors. The absence of comparable peer-reviewed enzyme inhibition data for Picroside II in this specific context makes Picroside I the evidence-backed selection for initiating such investigations.

Anti-Proliferative Screening in Triple-Negative Breast Cancer Models

Picroside I and Picroside II exhibit comparable anti-proliferative activity against triple-negative breast cancer cell lines, with both compounds inducing apoptosis, decreasing mitochondrial membrane potential, causing DNA damage, and arresting the cell cycle [6]. For oncology research programs, the selection between these two iridoid glycosides may therefore pivot on practical procurement considerations: Picroside I is generally available at higher purity specifications and with more extensive analytical characterization, making it the pragmatically advantageous choice for reproducible in vitro cancer studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picroside I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.